molecular formula C18H21ClN4O2S B2404203 1-(4-(2-(Azepan-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(4-chlorophenyl)urea CAS No. 897620-69-8

1-(4-(2-(Azepan-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(4-chlorophenyl)urea

Cat. No.: B2404203
CAS No.: 897620-69-8
M. Wt: 392.9
InChI Key: CLPZFARIUVCVEC-UHFFFAOYSA-N
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Description

1-(4-(2-(Azepan-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(4-chlorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a thiazole ring, a chlorophenyl group, and an azepane moiety

Preparation Methods

The synthesis of 1-(4-(2-(Azepan-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(4-chlorophenyl)urea typically involves multiple steps, including the formation of the thiazole ring, the introduction of the azepane group, and the final coupling with the chlorophenyl urea. Here is a general outline of the synthetic route:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of Azepane Group: The azepane moiety can be introduced via nucleophilic substitution reactions, where an azepane derivative reacts with a suitable electrophile.

    Coupling with Chlorophenyl Urea: The final step involves the coupling of the thiazole-azepane intermediate with 4-chlorophenyl isocyanate to form the desired urea derivative.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-(4-(2-(Azepan-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(4-chlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the thiazole or chlorophenyl rings are replaced by other substituents.

    Hydrolysis: Under acidic or basic conditions, the urea linkage can be hydrolyzed to yield the corresponding amine and isocyanate derivatives.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-(2-(Azepan-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(4-chlorophenyl)urea has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-(2-(Azepan-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(4-chlorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways, leading to changes in cellular processes.

    Interacting with Receptors: The compound may bind to specific receptors on the cell surface or within the cell, triggering signaling cascades that result in physiological responses.

    Modulating Gene Expression: It may influence the expression of certain genes, leading to alterations in protein synthesis and cellular function.

The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied.

Comparison with Similar Compounds

1-(4-(2-(Azepan-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(4-chlorophenyl)urea can be compared with other similar compounds, such as:

    1-(4-(2-(Piperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(4-chlorophenyl)urea: This compound has a piperidine ring instead of an azepane ring, which may result in different chemical and biological properties.

    1-(4-(2-(Morpholin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(4-chlorophenyl)urea: The presence of a morpholine ring in this compound can lead to variations in its reactivity and biological activity.

    1-(4-(2-(Pyrrolidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(4-chlorophenyl)urea: The pyrrolidine ring in this compound may confer distinct chemical and pharmacological characteristics.

Properties

IUPAC Name

1-[4-[2-(azepan-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3-(4-chlorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O2S/c19-13-5-7-14(8-6-13)20-17(25)22-18-21-15(12-26-18)11-16(24)23-9-3-1-2-4-10-23/h5-8,12H,1-4,9-11H2,(H2,20,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPZFARIUVCVEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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